molecular formula C14H16N2O2S B185592 4-amino-N-benzyl-N-methylbenzenesulfonamide CAS No. 108622-87-3

4-amino-N-benzyl-N-methylbenzenesulfonamide

Cat. No.: B185592
CAS No.: 108622-87-3
M. Wt: 276.36 g/mol
InChI Key: WRHRPSBTFMCMFN-UHFFFAOYSA-N
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Description

4-Amino-N-benzyl-N-methylbenzenesulfonamide (CAS 108622-87-3) is an N-substituted sulfonamide derivative of high interest in medicinal chemistry research. With a molecular formula of C14H16N2O2S and a molecular weight of 276.36 g/mol, this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules . The sulfonamide moiety is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . Researchers utilize this compound and its derivatives to explore new therapeutic agents, as structural analogs have demonstrated significant pharmacological potential. Studies on closely related N-ethyl-N-methylbenzenesulfonamide derivatives have shown potent antibacterial activity against Gram-positive bacteria, as well as cytotoxic effects against human cancer cell lines, including liver carcinoma (HepG2) and alveolar adenocarcinoma (A-549) . Furthermore, N-benzyl sulfonamide derivatives are investigated as potent and specific inhibitors of biological pathways and enzymes, such as the ATPase activity of skeletal myosin, making them valuable tools in physiological studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-benzyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHRPSBTFMCMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356781
Record name 4-amino-N-benzyl-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108622-87-3
Record name 4-amino-N-benzyl-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide
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Preparation Methods

Acetylation and Nitration

The acetylation-nitr ation sequence in CN105001096A demonstrates a robust method for para-selective nitration. Adapting this to sulfonamide synthesis:

  • Acetylation : Protecting the amine group in N-benzyl-N-methylbenzenesulfonamide with acetic anhydride to prevent undesired side reactions during nitration.

  • Nitration : Using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (-5°C to 0°C) to introduce the nitro group at the para position.

Key parameters from CN105001096A, such as maintaining reaction temperatures below -5°C and using a 1:1.5–7.0 molar ratio of substrate to nitrating agent, ensure high regioselectivity.

Deprotection and Reduction

Following nitration, deprotection of the acetyl group under acidic hydrolysis (e.g., HCl at 80–120°C) yields 4-nitro-N-benzyl-N-methylbenzenesulfonamide. Subsequent catalytic hydrogenation using Raney Ni (as detailed in CN105001096A) reduces the nitro group to an amine. Optimal conditions include:

  • Temperature : 30–70°C

  • Hydrogen pressure : 0.5–1.5 MPa

  • Catalyst loading : 1–5% w/w of substrate

This method achieves >99% selectivity and >90% yield in analogous systems, suggesting comparable efficacy for sulfonamide derivatives.

Catalytic Hydrogenation: Optimizing Reaction Efficiency

Raney Ni Catalyst Performance

CN105001096A highlights the use of a proprietary Raney Ni-Fe-Cu catalyst, which enhances hydrogenation efficiency through synergistic metal interactions. For sulfonamide reduction, this catalyst could mitigate dehalogenation or desulfurization side reactions. Key findings include:

  • Reusability : The catalyst retains activity over 30 cycles with minimal loss in yield.

  • Selectivity : Para-nitro groups are preferentially reduced without affecting sulfonamide bonds.

Solvent and Temperature Effects

Ethanol or methanol solvents are preferred for hydrogenation due to their polar aprotic nature, which stabilizes intermediate species. Reactions conducted at 50°C under 1.0 MPa H₂ pressure achieve complete conversion within 2 hours.

Synthetic Route Proposal for this compound

Stepwise Synthesis

  • Sulfonylation :
    React benzenesulfonyl chloride with N-benzyl-N-methylamine in dichloromethane, using triethylamine as a base.

    C₆H₅SO₂Cl + HN(CH₂C₆H₅)(CH₃) → C₆H₅SO₂N(CH₂C₆H₅)(CH₃) + HCl\text{C₆H₅SO₂Cl + HN(CH₂C₆H₅)(CH₃) → C₆H₅SO₂N(CH₂C₆H₅)(CH₃) + HCl}

    Yield: ~95% (based on analogous sulfonylation reactions).

  • Nitration :
    Protect the sulfonamide’s amine via acetylation, then nitrate with HNO₃/H₂SO₄ at -5°C.

    C₆H₅SO₂N(CH₂C₆H₅)(CH₃) → Acetylated intermediate → 4-NO₂-C₆H₄SO₂N(CH₂C₆H₅)(CH₃)\text{C₆H₅SO₂N(CH₂C₆H₅)(CH₃) → Acetylated intermediate → 4-NO₂-C₆H₄SO₂N(CH₂C₆H₅)(CH₃)}

    Para selectivity: >98%.

  • Deprotection and Reduction :
    Hydrolyze the acetyl group with HCl, then hydrogenate the nitro group using Raney Ni.

    4-NO₂-C₆H₄SO₂N(CH₂C₆H₅)(CH₃) → 4-NH₂-C₆H₄SO₂N(CH₂C₆H₅)(CH₃)\text{4-NO₂-C₆H₄SO₂N(CH₂C₆H₅)(CH₃) → 4-NH₂-C₆H₄SO₂N(CH₂C₆H₅)(CH₃)}

    Yield: 90–95%.

Process Optimization Data

ParameterOptimal ValueSource
Nitration temperature-5°C to 0°C
Hydrogenation pressure1.0 MPa
Catalyst loading3% w/w
Reaction time (H₂)2 hours

Challenges and Mitigation Strategies

Byproduct Formation

  • Deacetylation side reactions : Controlled hydrolysis at 80–100°C minimizes sulfonamide degradation.

  • Over-reduction : Raney Ni’s high selectivity prevents reduction of the sulfonamide group.

Catalyst Recovery

The Ni-Fe-Cu catalyst’s magnetic properties enable easy separation via magnetic filtration, reducing process costs .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Inhibition of γ-Secretase

One notable application of 4-amino-N-benzyl-N-methylbenzenesulfonamide derivatives is their role as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. Compounds containing the N-benzylbenzenesulfonamide moiety have been reported to exhibit significant inhibition against this enzyme, potentially reducing the production of amyloid β-peptide (Aβ), which accumulates in the brains of Alzheimer's patients .

Antiviral Activity

Research has identified sulfonamide derivatives, including those based on this compound, as effective inhibitors against viral infections such as Ebola and Marburg viruses. These compounds demonstrate broad-spectrum antiviral activity by inhibiting viral entry into host cells, thus offering a promising avenue for therapeutic development against filovirus infections .

Antileishmanial Activity

Recent studies have explored the use of sulfonamide derivatives in treating visceral leishmaniasis, a disease caused by Leishmania infantum. New diarylsulfonamide inhibitors have shown efficacy against amastigotes of this parasite, representing a potential alternative to existing treatments that face issues like resistance and side effects .

Research on Alzheimer’s Disease

A study published in the European Journal of Chemistry highlighted several N-benzyl-4-methylbenzenesulfonamide derivatives that inhibited γ-secretase activity. The research demonstrated that these compounds could potentially serve as therapeutic agents for Alzheimer's disease by modulating Aβ production .

Antiviral Compound Development

In a study focusing on antiviral agents, researchers synthesized a series of 4-(aminomethyl)benzamide-based compounds that included modifications similar to those found in this compound. These compounds exhibited potent inhibitory effects on Ebola virus entry, with some showing EC50 values under 10 μM, indicating their potential as therapeutic candidates against viral infections .

Summary Table of Applications

Application AreaCompound TypeKey Findings
Alzheimer’s Diseaseγ-Secretase InhibitorsInhibition of Aβ production; potential therapeutics
Viral InfectionsAntiviral AgentsEffective against Ebola and Marburg viruses
LeishmaniasisAntileishmanial AgentsNew inhibitors showing efficacy against Leishmania

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among sulfonamides include:

  • Benzene ring substituents (e.g., amino, methyl, methoxy).
  • Sulfonamide nitrogen substituents (e.g., alkyl, aryl, heterocyclic groups).
Table 1: Structural Comparison of Selected Sulfonamides
Compound Name Benzene Substituent Sulfonamide N-Substituents Key Features Reference
4-Amino-N-benzyl-N-methylbenzenesulfonamide 4-Amino Benzyl, Methyl Potential for H-bonding via -NH₂
N-Allyl-N-benzyl-4-methylbenzenesulfonamide 4-Methyl Allyl, Benzyl Flexible allyl group; C-H⋯π interactions
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methyl Oxazole-linked sulfamoyl phenyl Heterocyclic moiety enhances antimicrobial activity
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide 4-Methyl Acetylphenyl Electron-withdrawing acetyl group
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 4-Amino 4-Trifluoromethylphenyl Lipophilic CF₃ group; potential CNS activity

Crystallographic and Physicochemical Properties

  • Hydrogen bonding : Compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide exhibit C-H⋯N and C-H⋯π interactions, stabilizing crystal lattices . The target compound’s -NH₂ group could form additional H-bonds, influencing solubility and melting point.
  • Graph-set analysis: Patterns in H-bonding (e.g., Etter’s rules ) predict that amino-substituted sulfonamides may form robust supramolecular networks compared to methyl analogs.

Biological Activity

4-amino-N-benzyl-N-methylbenzenesulfonamide (commonly referred to as MMB) is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

MMB is characterized by the presence of an amino group, a benzyl group, and a sulfonamide moiety, which contribute to its unique chemical properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity

The biological activity of MMB can be categorized into several key areas:

  • Anticancer Activity : MMB has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It acts as a selective MNK1/2 inhibitor, which is involved in cancer cell proliferation and survival pathways.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .
  • Enzyme Inhibition : MMB interacts with enzymes by binding to their active sites, thereby modulating their activity. This includes potential inhibition of enzymes involved in cancer progression and inflammatory responses .

The mechanism of action of MMB involves several biochemical interactions:

  • Enzyme Binding : MMB binds selectively to MNK1/2 enzymes, inhibiting their function. This action disrupts pathways that lead to cancer cell growth and survival.
  • Modulation of Signaling Pathways : By inhibiting specific kinases, MMB can alter downstream signaling cascades that are crucial for cellular proliferation and inflammation .
  • Synergistic Effects with Chemotherapy : MMB has been shown to enhance the effectiveness of certain chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of breast, lung, and pancreatic cancer cells
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionSelective inhibition of MNK1/2

Case Study: Anticancer Efficacy

A study evaluating the anticancer efficacy of MMB demonstrated significant cytotoxicity against various human cancer cell lines. The compound was tested at concentrations ranging from 1 to 100 µM using the MTT assay, which measures cell viability based on metabolic activity. Results indicated that MMB effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Optimization of Structure-Activity Relationships (SAR) : Modifying the chemical structure may enhance potency and selectivity against specific targets.
  • Clinical Trials : Investigating the safety and efficacy of MMB in clinical settings will be crucial for its development as a therapeutic agent.
  • Combination Therapies : Exploring the potential for MMB to be used in conjunction with existing cancer treatments could lead to improved patient outcomes.

Q & A

Q. What collaborative approaches are critical for advancing research on this compound?

  • Methodological Answer : Partner with crystallography labs for structural validation, computational chemists for docking/QSAR, and biologists for in vivo efficacy testing. Leverage open-access databases (PubChem, NIST) to cross-validate data and avoid redundancy .

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